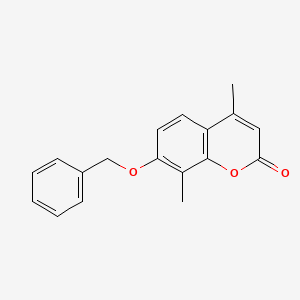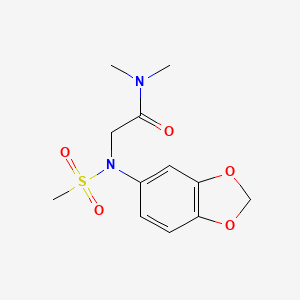![molecular formula C17H20N2O3 B5746302 3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole](/img/structure/B5746302.png)
3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole” is a complex organic molecule that contains an isoxazole ring, which is a five-membered heterocyclic compound with two adjacent nitrogen atoms . It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The isoxazole ring in the compound is aromatic and has a planar structure. The pyrrolidine ring is a saturated cyclic amine, which means it is flexible and can adopt various conformations .Chemical Reactions Analysis
Isoxazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions . The pyrrolidine ring can act as a nucleophile in reactions due to the presence of a lone pair of electrons on the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
- Application : It contributes to ligand design for metal complexes, such as trispyrazolylborate, trispyrazolylmethane, and pyrazolyldiphosphine complexes .
- Application : Researchers explore this compound’s potential as a scaffold for drug development. Its unique structure may offer novel pharmacological properties .
Coordination Chemistry Ligands
Drug Discovery and Medicinal Chemistry
Synthetic Routes and Methodology
Mecanismo De Acción
Target of Action
The primary target of 3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole is the PIP3/Akt PH domain . This domain plays a crucial role in the PI3K-PDK1-Akt-dependent phosphorylation pathway .
Mode of Action
The compound specifically disrupts the PIP3/Akt PH domain binding . This disruption suppresses the PI3K-PDK1-Akt-dependent phosphorylation , which is a key process in various cellular functions, including cell growth and survival.
Biochemical Pathways
The affected pathway is the PI3K-PDK1-Akt-dependent phosphorylation pathway . The disruption of PIP3/Akt PH domain binding by the compound leads to the suppression of this pathway . The downstream effects of this suppression can include changes in cell growth and survival, potentially leading to apoptosis .
Result of Action
The compound reduces cell viability and induces apoptosis in PTEN-deficient U87MG glioblastoma cells . This suggests that the compound’s action at the molecular and cellular level can lead to significant changes in cell survival.
Safety and Hazards
Propiedades
IUPAC Name |
[3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-16(13(2)22-18-12)11-21-15-7-5-6-14(10-15)17(20)19-8-3-4-9-19/h5-7,10H,3-4,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQPVXNPEGPONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5746250.png)
![3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5746264.png)
![N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5746269.png)
![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)
![6,8-dimethyl-3-(phenylethynyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5746280.png)
![2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)

![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)


